3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)-3-oxopropanenitrile
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered pyrrole ring fused to a six-membered pyridine ring . The InChI key for this compound is YRCZYSNETHVUNJ-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 240.256 . It has a density of 1.3±0.1 g/cm3 and a polarizability of 23.0±0.5 10-24cm3 . The boiling point is 459.8±45.0 °C at 760 mmHg . The compound is stored at -4℃ for 1-2 weeks, and for longer storage periods, it is stored at -20℃ .Scientific Research Applications
Synthesis and Reactivity
The compound 3-(1,3-dioxooctahydro-5H-pyrrolo[3,4-c]pyridin-5-yl)-3-oxopropanenitrile belongs to the broader class of diketopyrrolopyrroles (DPPs), known for their extensive applications in dyes, organic electronics, and fluorescence imaging. The synthesis of DPPs, including derivatives similar to the specified compound, involves techniques that allow for the modulation of their optical properties through the extension of the chromophore system. This alteration significantly impacts their linear and nonlinear optical properties, showcasing a strong bathochromic shift in absorption and an increase in two-photon absorption cross-section. These characteristics make DPPs valuable for applications requiring high-performance optical materials (Grzybowski & Gryko, 2015).
Medicinal Chemistry and Drug Discovery
Pyrrolidine rings, which are structurally related to the compound , have been widely utilized in the development of therapeutics for various human diseases. The versatility of the pyrrolidine scaffold is attributed to its sp^3 hybridization, contribution to stereochemistry, and increased three-dimensional coverage, beneficial for exploring pharmacophore space and enhancing the biological profile of drug candidates. This scaffold has been central in the creation of bioactive molecules with target selectivity, including those involving modifications to pyrrolidine derivatives (Li Petri et al., 2021).
Kinase Inhibition
Pyrazolo[3,4-b]pyridine scaffolds, closely related to the structure of the compound, have demonstrated versatility as kinase inhibitors due to their ability to interact with kinases in multiple binding modes. This versatility has led to their use in a wide range of patents for kinase inhibition, showing significant potential in the design of new therapeutic agents targeting a broad spectrum of kinase-related diseases. The ability of these scaffolds to form key interactions in the kinase pocket highlights their importance in the development of potent and selective kinase inhibitors (Wenglowsky, 2013).
Anion Binding and Sensing
N-Confused calix[4]pyrroles (NCCPs), which share structural motifs with the discussed compound, have emerged as an important class of pyrrole-based macrocycles with unique anion-binding properties. Unlike traditional calix[4]pyrroles, NCCPs exhibit a different mode of anion binding, involving three NH hydrogen bonds and a CH–anion contact. This distinct binding mode leads to differing anion-binding affinities and selectivities, making them suitable for applications in anion sensing and supramolecular chemistry. The unique structure of NCCPs allows for selective chemical modifications, expanding their utility in designing colorimetric sensors for anion detection (Anzenbacher et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
3-(1,3-dioxo-4,6,7,7a-tetrahydro-3aH-pyrrolo[3,4-c]pyridin-5-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c11-3-1-8(14)13-4-2-6-7(5-13)10(16)12-9(6)15/h6-7H,1-2,4-5H2,(H,12,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLJQOBBEPXXPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1C(=O)NC2=O)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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